Gluconapoleiferin

描述

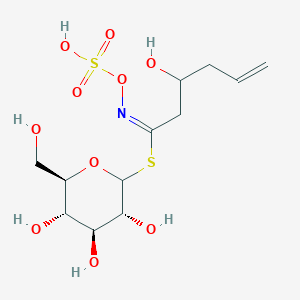

Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . It is a secondary metabolite found in plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and radish . This compound plays a role in plant defense mechanisms against pests and diseases.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gluconapoleiferin involves the biosynthesis of glucosinolates from amino acids. In Brassica species, most glucosinolates are biosynthesized from methionine . The elongation of the methionine side chain involves enzymes such as methylthioalkylmalate synthase, bile acid:sodium symporter family protein 5, and branched-chain aminotransferase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brassicaceae plants. The extraction process includes tissue disruption methods such as microwave treatment, freeze-drying, and heating extraction with methanol . These methods ensure the recovery of intact glucosinolates, including this compound, from plant tissues.

化学反应分析

Types of Reactions: Gluconapoleiferin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by the enzyme myrosinase produces sulfate ions, D-glucose, and isothiocyanates .

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme, aqueous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophilic reagents under mild conditions.

Major Products: The major products formed from the hydrolysis of this compound are isothiocyanates, which are known for their bioactive properties .

科学研究应用

Gluconapoleiferin and its derivatives have significant scientific research applications:

Chemistry: Used as a precursor for synthesizing bioactive compounds.

Biology: Studied for its role in plant defense mechanisms.

Medicine: Investigated for its potential anticancer and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals.

作用机制

The mechanism of action of gluconapoleiferin involves its hydrolysis by myrosinase to produce isothiocyanates . These isothiocyanates exert their effects by modulating various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of carcinogenesis .

相似化合物的比较

Glucobrassicanapin: A hydroxy-alkenylglucosinolic acid similar to gluconapoleiferin.

Glucoiberin: Another glucosinolate found in Brassicaceae plants.

Glucoerucin: Known for its bioactive properties.

Uniqueness: this compound is unique due to its specific structure and the presence of a sulfooxyimino group, which contributes to its distinct bioactivity and role in plant defense .

生物活性

Gluconapoleiferin is a glucosinolate found primarily in various species of the Brassica genus, particularly in turnips and related plants. As a member of the glucosinolate family, it plays a significant role in plant defense mechanisms and exhibits various biological activities that have garnered interest in nutritional and medicinal research. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and potential health benefits.

Chemical Profile

This compound is characterized by its structure as an aliphatic glucosinolate. Its molecular formula is CHNOS, and it is known for its hydrolysis products which include isothiocyanates (ITCs). These compounds are formed when glucosinolates are enzymatically broken down by myrosinase, an enzyme present in plants and gut microbiota.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 303.37 g/mol |

| Solubility | Soluble in water |

| Hydrolysis Products | Isothiocyanates |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that glucosinolates, including this compound, contribute to the antioxidant capacity of plant extracts. In studies measuring antioxidant activity using assays such as Ferric-ion-reducing antioxidant power (FRAP), this compound demonstrated the ability to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems .

Antimicrobial Properties

The antimicrobial effects of this compound have been noted in various studies. Extracts containing this compound have shown inhibitory activity against a range of pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

This compound's hydrolysis products, particularly isothiocyanates, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. For example, studies have shown that isothiocyanates derived from this compound can inhibit tumor growth in various cancer models, including breast and liver cancers .

Study 1: Antioxidant Effects in Human Cells

A study assessed the antioxidant effects of this compound on human hepatocytes exposed to oxidative stress. The results indicated that treatment with extracts rich in this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, methanol extracts containing this compound were tested against multiple bacterial strains. The extracts exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL for various pathogens .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLQSKFSKZGRO-RELRXRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941527 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-03-5 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。